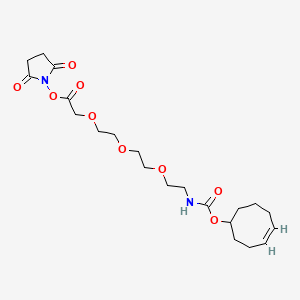

Tco peg3 CH2conhs

Description

Historical Context of Bioorthogonal Chemistry and Click Reactions

The concept of "click chemistry" was introduced in 1999 by K. Barry Sharpless, who envisioned a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. cas.org These reactions are characterized by high yields, stereospecificity, and the use of benign solvents. ku-jos.com A key example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), developed independently by Sharpless and Morten Meldal. cas.org

Building on this foundation, Carolyn R. Bertozzi introduced the term "bioorthogonal chemistry" in 2003 to describe chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This innovation was crucial for studying biomolecules in their natural environments. wikipedia.orgnih.gov Bertozzi's work led to the development of copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the cytotoxicity associated with copper catalysts. ku-jos.comwikipedia.org The development of click and bioorthogonal chemistry was recognized with the 2022 Nobel Prize in Chemistry, awarded jointly to Bertozzi, Meldal, and Sharpless. acs.org

Overview of Trans-Cyclooctene (B1233481) (TCO) and N-Hydroxysuccinimide (NHS) Ester Functionalities

Trans-Cyclooctene (TCO) is a highly strained alkene that is a key reagent in bioorthogonal chemistry. nih.gov Its high reactivity is due to the strain in its double bond, which allows it to readily participate in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.govtcichemicals.com This reaction is exceptionally fast and selective, making it ideal for in vivo applications where low concentrations of reactants are typical. nih.govrsc.org TCO's ability to react without the need for a metal catalyst further enhances its biocompatibility. tcichemicals.comtcichemicals.com

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds widely used in bioconjugation to label proteins and peptides. rsc.orgglenresearch.comchemicalbook.com They react specifically with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds. glenresearch.comthermofisher.comthermofisher.com This reaction is efficient under mild alkaline conditions. chemicalbook.comthermofisher.com However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the desired amine reaction. glenresearch.comescholarship.org

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Architectures

Polyethylene glycol (PEG) linkers are polymers that are frequently incorporated into bioconjugates to improve their properties. broadpharm.comaxispharm.com Key advantages of using PEG linkers include:

Increased Solubility : PEGylation can enhance the water solubility of hydrophobic molecules. axispharm.combiochempeg.com

Enhanced Stability : The PEG chain can protect the attached molecule from enzymatic degradation. axispharm.com

Reduced Immunogenicity : PEGylation can decrease the immune response to a foreign molecule. broadpharm.com

Improved Pharmacokinetics : By increasing the size of the molecule, PEG linkers can prolong its circulation time in the body. broadpharm.com

PEG linkers can be monodisperse, with a precise number of PEG units, or polydisperse, with a range of molecular weights. broadpharm.combiochempeg.com The length and structure of the PEG linker can be optimized to fine-tune the properties of the final conjugate. biochempeg.com

Research Landscape and Emerging Trends for TCO-PEG3-CH2CONH-NHS Ester Applications

The TCO-PEG3-CH2CONH-NHS ester combines the bioorthogonal reactivity of TCO, the protein-reactive nature of the NHS ester, and the beneficial properties of a PEG linker. broadpharm.com This trifunctional nature makes it a valuable tool for a variety of applications.

Current Applications:

Bioconjugation and Labeling : This reagent is used to attach the TCO group to proteins, antibodies, and other amine-containing biomolecules. broadpharm.com The hydrophilic PEG spacer improves water solubility and reduces steric hindrance during subsequent ligation reactions. broadpharm.com

Pretargeted Imaging and Therapy : In this approach, a TCO-modified antibody is administered first, allowed to accumulate at the target site, and then a tetrazine-labeled imaging or therapeutic agent is introduced, which rapidly reacts with the TCO group. nih.gov

Drug Delivery : TCO-containing linkers are being explored in the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). biochempeg.commedchemexpress.commedchemexpress.com

Materials Science : The principles of click chemistry are being applied to create novel polymers and materials. ku-jos.com

Emerging Trends:

"Click-to-Release" Systems : Researchers are developing systems where the click reaction between TCO and a tetrazine derivative triggers the release of a therapeutic agent at a specific site. tcichemicals.comtcichemicals.com

Development of Novel TCO Derivatives : Efforts are ongoing to create TCO derivatives with improved stability and reactivity to further expand their utility in biomedical applications. nih.govnih.gov

Fluorogenic Bioorthogonal Reactions : These reactions are designed to produce a fluorescent signal only after the reaction has occurred, reducing background noise in imaging applications. nih.gov

Properties of TCO-PEG3-NHS Ester:

| Property | Value | Source |

| Chemical Formula | C22H34N2O9 | broadpharm.com |

| Molecular Weight | 470.5 g/mol | broadpharm.com |

| CAS Number | 2141981-88-4 | broadpharm.com |

| Purity | >95% | broadpharm.com |

| Solubility | DMSO, DCM, DMF | broadpharm.com |

| Storage | -20°C | broadpharm.com |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O9/c24-18-8-9-19(25)23(18)32-20(26)16-30-15-14-29-13-12-28-11-10-22-21(27)31-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16H2,(H,22,27)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUARCXICZJOVQZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Characterization of Tco Peg3 Ch2conh Nhs Ester

Synthetic Methodologies for TCO-PEG3-CH2CONH-NHS Ester Derivatives

The creation of TCO-PEG-NHS ester derivatives is a sophisticated process that leverages principles of organic chemistry to link the highly reactive trans-cyclooctene (B1233481) (TCO) moiety with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester.

General Synthetic Routes to TCO-PEGn-NHS Ester Analogues

The synthesis of TCO-PEGn-NHS ester analogues typically begins with the formation of the strained trans-cyclooctene ring. A common and effective method for this is the photoisomerization of a corresponding cis-cyclooctene derivative. tennessee.edu This process involves irradiating the cis-isomer with ultraviolet light, often at a wavelength of 254 nm. tennessee.edu To drive the reaction equilibrium towards the less stable trans-isomer, a continuous flow system is frequently employed where the reaction mixture is circulated through a column containing silver nitrate (B79036) (AgNO₃) adsorbed onto silica (B1680970) gel. tennessee.edunih.gov The Ag(I) ions selectively complex with the trans-cyclooctene, retaining it on the column while the unreacted cis-isomer is returned to the reaction vessel for further irradiation. tennessee.edunih.gov

Once the functionalized TCO moiety, such as TCO-OH, is produced, it is then coupled to a heterobifunctional PEG linker. axispharm.com This linker already contains the NHS ester or a precursor carboxylic acid group on the terminus opposite to the group that will react with the TCO. The hydrophilic PEG spacer enhances the water solubility of the final conjugate and can minimize steric hindrance during subsequent ligation reactions. interchim.frbroadpharm.com The final step involves the activation of the terminal carboxylic acid on the PEG chain to form the NHS ester, if not already present. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide. The resulting TCO-PEGn-NHS ester is a reagent that contains a TCO group for reaction with tetrazines and an NHS ester for covalent attachment to primary amines on biomolecules. interchim.frbroadpharm.com

Optimization of Reaction Conditions for TCO-PEG3-CH2CONH-NHS Ester Synthesis

Optimizing the synthesis of TCO-PEG3-CH2CONH-NHS Ester involves fine-tuning the conditions for both the formation of the amide bond (CONH) between the TCO-PEG3-CH2COOH precursor and the NHS moiety, and the preceding coupling steps. The final step, the reaction of the NHS ester with primary amines (e.g., on a protein), is highly dependent on pH. The reaction proceeds most efficiently at a pH range of 7 to 9. interchim.fr

To maximize the yield of the final bioconjugate and minimize the hydrolysis of the NHS ester, which is a competing reaction in aqueous buffers, several factors can be adjusted. Using a higher concentration of the protein or biomolecule to be labeled can favor the desired aminolysis reaction over hydrolysis. escholarship.org Furthermore, employing a molar excess of the TCO-PEG3-CH2CONH-NHS ester reagent can help compensate for any reagent lost to hydrolysis. escholarship.org The choice of solvent is also critical; while the NHS ester itself is often stored and handled in an organic solvent like DMSO or DMF, the conjugation reaction is typically performed in an aqueous buffer, often with a small percentage of the organic solvent to ensure solubility. interchim.frescholarship.org

| Parameter | Recommended Condition | Rationale |

| pH | 7.0 - 9.0 | Facilitates deprotonation of primary amines, increasing their nucleophilicity for reaction with the NHS ester. interchim.fr |

| Reagent Ratio | Molar excess of TCO-PEG-NHS ester | Compensates for reagent loss due to hydrolysis in aqueous solutions. escholarship.org |

| Solvent | Aqueous buffer (e.g., PBS) with minimal organic co-solvent (e.g., DMSO, DMF) | Balances reagent solubility with the stability and function of the target biomolecule. interchim.frescholarship.org |

| Reaction Time | 30 minutes - 3 hours | Varies depending on the reactivity of the specific amine and reagent concentration; requires empirical determination. interchim.frescholarship.org |

| Temperature | Room Temperature or 4°C | Balances reaction kinetics with the stability of the biomolecules being labeled. interchim.fr |

Control of Stereoisomerism in Trans-Cyclooctene Moieties

The trans-cyclooctene ring possesses planar chirality and can exist as a pair of enantiomers. nih.gov Furthermore, the synthesis of substituted TCOs can result in the formation of diastereomers (e.g., syn and anti isomers), which may exhibit different reactivities. researchgate.net Controlling this stereoisomerism is crucial for producing a well-defined and consistently reactive product.

Flow photochemistry, as described earlier, is a powerful technique for accessing the trans-isomer from the more stable cis-isomer. nih.govudel.edu While this method provides the desired trans configuration of the double bond, it does not inherently control the stereochemistry of substituents on the ring.

Advanced Spectroscopic and Chromatographic Characterization Techniques

To confirm the identity, purity, and functionality of TCO-PEG3-CH2CONH-NHS Ester and its conjugates, a suite of advanced analytical methods is employed. These techniques provide detailed information on the molecular weight, structure, and degree of labeling.

Application of Mass Spectrometry (e.g., MALDI-TOF-MS) for Conjugation Ratio Assessment

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is an indispensable tool for characterizing bioconjugates. It is particularly effective for determining the conjugation ratio, which is the number of TCO-PEG molecules attached to a target biomolecule, such as an antibody or protein. escholarship.orgnih.gov

The method works by measuring the mass-to-charge ratio of ions in the gas phase. By comparing the mass spectrum of the unmodified protein with that of the TCO-conjugated protein, the mass difference can be calculated. nih.gov This mass difference corresponds to the total mass of the attached TCO-PEG linkers. Dividing this total mass by the known molecular weight of a single TCO-PEG3-CH2CONH- moiety allows for the precise determination of the average number of linkers per protein. escholarship.org MALDI-TOF-MS can also be used to assess the quality of the starting PEG polymers and to monitor the success of each step in a multi-step synthesis performed on a PEG support. researchgate.netnih.govbath.ac.uk

| Analyte | Expected Mass Shift per Conjugation (Da) | Information Gained |

| TCO-PEG3-CH2CONH- | ~412.5 | Confirms covalent attachment and allows calculation of conjugation ratio. |

| Unmodified Protein | Baseline MW | Provides the reference mass for calculating the mass shift upon conjugation. nih.gov |

| Free TCO-PEG Reagent | N/A | Can be detected in the purified sample to assess the efficiency of post-reaction cleanup. |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of TCO-PEG derivatives, providing detailed information about the chemical environment of each atom in the molecule. tennessee.edu Proton (¹H) NMR is widely used to confirm the presence of the key structural components: the TCO ring, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the NHS ester. nih.govresearchgate.net

In ¹H NMR spectra of PEG derivatives, the large signal from the backbone methylene (B1212753) protons (–OCH₂CH₂–) typically appears as a prominent peak around 3.5-3.7 ppm. researchgate.netnih.gov The protons on the TCO moiety will have characteristic signals in the alkene and aliphatic regions of the spectrum. The successful formation of the NHS ester can also be confirmed by the appearance of a characteristic signal for the succinimide (B58015) protons.

For complex PEGylated molecules, the choice of solvent can be critical. Using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been shown to be particularly advantageous as it can resolve terminal hydroxyl proton signals, which are often difficult to observe in other solvents. researchgate.net Furthermore, analysis of ¹H-¹³C coupling patterns can provide a more accurate determination of molecular weight and conjugation efficiency than standard ¹H NMR integration alone. researchgate.netnih.gov

| Molecular Moiety | Typical ¹H NMR Chemical Shift (ppm) | Significance |

| PEG Backbone (–OCH₂CH₂–) | ~3.5 - 3.7 | Confirms the presence and integrity of the polyethylene glycol spacer. researchgate.netnih.gov |

| NHS Ester Protons | Varies (often a singlet) | Indicates the presence of the active ester group required for amine conjugation. |

| TCO Alkene Protons | Varies | Confirms the presence of the trans-cyclooctene double bond essential for the click reaction. |

| TCO Aliphatic Protons | Varies | Provides structural information about the saturated portion of the TCO ring. |

Chromatographic Separations and Purity Analysis of TCO-PEG3-CH2CONH-NHS Ester

The purification and purity assessment of TCO-PEG3-CH2CONH-NHS Ester are critical to ensure its efficacy and reproducibility in conjugation applications. High-Performance Liquid Chromatography (HPLC) is the standard method used to analyze the purity of the final product. vectorlabs.comvectorlabs.com Commercial suppliers typically guarantee a purity of greater than 95% as determined by HPLC. axispharm.combroadpharm.comglycomindsynth.comvectorlabs.com Chromatographic separation is essential to remove any unreacted starting materials, byproducts, or isomers generated during the synthesis, ensuring that the final product is suitable for its intended use in sensitive biological applications.

Intrinsic Stability and Isomerization Pathways of TCO-PEG3-CH2CONH-NHS Ester

The stability of the TCO-PEG3-CH2CONH-NHS Ester is largely dictated by the strained trans-cyclooctene ring. While this strain is the source of its high reactivity in bioorthogonal reactions, it also makes the TCO moiety susceptible to deactivation, primarily through isomerization. nih.govbroadpharm.com

Investigation of Trans-to-Cis Isomerization of the Cyclooctene Moiety

The primary pathway for the deactivation of the TCO group is its isomerization from the reactive trans-conformation to the significantly less reactive cis-conformation (CCO). broadpharm.combroadpharm.com This conversion eliminates the ring strain required for the rapid IEDDA reaction with tetrazines, rendering the molecule ineffective for its intended click chemistry function. broadpharm.com This isomerization can occur spontaneously, and for this reason, long-term storage of TCO-containing compounds is generally not recommended. broadpharm.combroadpharm.com The conversion from the high-energy trans-isomer to the more stable cis-isomer is a known limitation of TCO-based reagents. nih.govresearchgate.net The kinetics of this isomerization are influenced by a variety of factors, including the molecular structure and the surrounding chemical environment. nih.gov

Environmental and Structural Factors Influencing TCO Stability

The stability of the TCO moiety is not solely intrinsic but is heavily influenced by its environment and specific structural characteristics.

Environmental Factors:

Aqueous Environments: TCO functional groups are generally stable in aqueous buffered media for significant periods, for instance, for weeks at 4°C. interchim.fr However, stability can decrease under physiological conditions.

Thiols: The presence of thiols, such as those found in biological systems (e.g., glutathione), can catalyze the isomerization of TCO to its cis-isomer, leading to deactivation. nih.govnih.gov

Serum Proteins: Copper-containing serum proteins have been identified as mediators of trans-to-cis isomerization, which can be a significant pathway of deactivation in vivo. nih.govresearchgate.net

Temperature: The compound is typically stored at -20°C for long-term stability, indicating that higher temperatures likely accelerate degradation and isomerization. broadpharm.commedkoo.com

Structural Factors:

Ring Strain: The inherent high ring strain of the TCO makes it reactive but also prone to isomerization. quora.com Modifications that increase this strain to boost reactivity can sometimes negatively impact stability. nih.govresearchgate.net

Conformation: The most stable conformation of TCO is a "crown" shape. nih.gov Introducing fused rings or substituents can force the TCO into a more strained "half-chair" conformation, which enhances reactivity but can also affect stability. nih.govresearchgate.net For example, cis-dioxolane-fused TCO (d-TCO) was designed to increase both stability and hydrophilicity while maintaining a highly strained conformation. nih.govresearchgate.netrsc.org

Substituents: The position of substituents on the TCO ring (axial vs. equatorial) can influence the molecule's energy and reactivity. The axial isomer is generally higher in energy and more reactive than the equatorial isomer. researchgate.net

Table 2: Factors Influencing TCO Stability

| Factor | Effect on Stability | Description | Source(s) |

|---|---|---|---|

| Thiols | Decreases | Catalyze the isomerization of TCO to the unreactive cis-isomer. | nih.gov, nih.gov |

| Serum Proteins | Decreases | Copper-containing proteins can mediate the trans-to-cis isomerization. | nih.gov, researchgate.net |

| Low Temperature (-20°C) | Increases | Recommended for long-term storage to slow degradation pathways. | broadpharm.com, medkoo.com |

| Increased Ring Strain | Variable | Can increase reactivity but may also increase the propensity for isomerization. | nih.gov, researchgate.net |

| Fused Ring Structures | Increases | Certain fused structures (e.g., cis-dioxolane) can enhance both reactivity and stability. | nih.gov, researchgate.net, rsc.org |

| PEG Linker | Increases | Mitigates deactivation by improving solubility and reducing interactions with destabilizing agents. | nih.gov, axispharm.com, interchim.fr |

Role of PEG Linker in Mitigating TCO Deactivation

Furthermore, the PEG spacer can physically mitigate the deactivation of the TCO moiety. By creating distance and a hydrophilic shield around the TCO group when conjugated to a larger molecule, the linker can reduce nonspecific interactions with components in the biological environment that might promote isomerization. interchim.frnih.gov For example, it has been shown that shortening the linker distance between a TCO group and a conjugated monoclonal antibody (mAb) can prevent interaction with deactivating serum proteins. nih.gov The PEG linker's flexibility and hydrophilicity help to maintain the TCO group's accessibility for the desired bioorthogonal reaction while protecting it from certain deactivation pathways. interchim.frnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| TCO-PEG3-CH2CONH-NHS Ester | - |

| trans-cyclooctene | TCO |

| cis-cyclooctene | CCO |

| Polyethylene glycol | PEG |

| N-hydroxysuccinimide | NHS |

Reaction Mechanisms and Kinetics in Bioorthogonal Conjugation with Tco Peg3 Ch2conh Nhs Ester

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazines

The IEDDA reaction is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity, enabling covalent bond formation in complex biological environments without interfering with native biochemical processes. rsc.orgnih.gov The reaction between the TCO moiety of TCO-PEG3-CH2CONH-NHS ester and a tetrazine is a prime example of this powerful ligation technique. nih.gov

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, the TCO group. researchgate.netwikipedia.org This is in contrast to the conventional Diels-Alder reaction. The rapid kinetics of the IEDDA reaction are attributed to the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine). nih.gov The reaction proceeds through a concerted, though often asynchronous, transition state. researchgate.net The process is initiated by the cycloaddition, which is followed by a retro-Diels-Alder reaction that results in the expulsion of nitrogen gas (N2) and the formation of a stable dihydropyridazine (B8628806) product. researchgate.net This dihydropyridazine can further oxidize to a pyridazine. researchgate.net The high reactivity of TCO is largely due to its significant ring strain, which elevates the energy of its HOMO, thereby facilitating a more rapid reaction. rsc.org

The ligation of TCO with tetrazines is characterized by exceptionally fast second-order rate constants, often in the range of 1 to 10^6 M⁻¹s⁻¹. nih.govacs.org The exact rate is dependent on the specific structures of both the TCO derivative and the tetrazine. For instance, the introduction of electron-withdrawing groups on the tetrazine can lower its LUMO energy, increasing the reaction rate. nih.gov Conversely, electron-donating groups on the TCO can raise its HOMO energy, also leading to faster kinetics. nih.gov Stopped-flow spectrophotometry is a common technique used to measure these rapid reaction rates by monitoring the disappearance of the tetrazine chromophore. rsc.orgnih.gov

Interactive Table: Kinetic Data for TCO-Tetrazine Ligations

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| TCO | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | 2000 | 9:1 methanol/water | researchgate.net |

| sTCO | Diphenyl-s-tetrazine | up to 2.86 x 10⁵ | 25°C in water | thno.org |

| oxoTCO | sfGFP150Tet-v.2.0 | 2030 ± 180 | Phosphate buffer, room temp | rsc.org |

Several factors can influence the efficiency and biocompatibility of the IEDDA reaction. Protic solvents, particularly water, have been shown to accelerate the reaction. rsc.org The pH of the reaction medium can also play a role, as both TCO and tetrazine can be sensitive to acidic or basic conditions. nih.govresearchgate.net For in vivo applications, the stability of the reactants is crucial. TCO can isomerize to its less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by radicals. nih.govresearchgate.net The choice of substituents on both the TCO and tetrazine not only affects the kinetics but also the solubility and stability of the molecules, which are critical for biocompatibility. The PEG3 linker in TCO-PEG3-CH2CONH-NHS ester enhances water solubility and reduces steric hindrance, improving its utility in aqueous biological systems. broadpharm.com

N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines

The NHS ester moiety of TCO-PEG3-CH2CONH-NHS ester provides a means to conjugate the TCO group to biomolecules containing primary amines, such as proteins and peptides. glenresearch.comthermofisher.com

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. papyrusbio.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group and forming a stable amide bond. glenresearch.com This reaction is most efficient at a slightly alkaline pH (typically 7.2 to 9), where a significant portion of the primary amines are deprotonated and thus more nucleophilic. thermofisher.compapyrusbio.com The resulting amide bond is a very stable covalent linkage. glenresearch.com

In aqueous environments, the primary competing reaction for the NHS ester is hydrolysis, where a water molecule attacks the ester, leading to the formation of a carboxylic acid and the release of NHS. nih.govnih.gov The rate of hydrolysis is also pH-dependent, increasing with higher pH. thermofisher.com The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, for efficient amidation, the concentration of the amine-containing molecule should be sufficiently high to outcompete the hydrolysis reaction. glenresearch.comnih.gov Despite this competition, primary amines are generally much better nucleophiles than water, so the amidation reaction is typically favored. glenresearch.com

pH and Solvent Effects on NHS Ester Reactivity Profile

The reactivity of the NHS ester moiety of TCO-PEG3-CH2CONH-NHS ester is significantly influenced by both pH and the solvent environment.

pH Effects:

The reaction between an NHS ester and a primary amine is strongly pH-dependent. lumiprobe.cominterchim.fr For the amine to be nucleophilic, it must be in its deprotonated state. thermofisher.compapyrusbio.com At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (R-NH3+), which significantly slows down or prevents the reaction. lumiprobe.comstackexchange.com As the pH increases into the alkaline range, typically between pH 7.2 and 9.0, the equilibrium shifts towards the deprotonated amine (R-NH2), which is a potent nucleophile, thus accelerating the rate of acylation. thermofisher.comthermofisher.com

However, there is a competing reaction that is also pH-dependent: the hydrolysis of the NHS ester. thermofisher.com The ester is susceptible to hydrolysis, where it reacts with water to regenerate the original carboxylate and release NHS. glenresearch.comthermofisher.com The rate of this hydrolysis reaction also increases with pH. thermofisher.comthermofisher.com Therefore, an optimal pH range, generally between 8.3 and 8.5, is often employed to balance the need for a deprotonated amine with the minimization of NHS ester hydrolysis, thereby maximizing the yield of the desired conjugate. lumiprobe.comatto-tec.com If the pH is too high, the rapid hydrolysis of the NHS ester will compete significantly with the aminolysis reaction, reducing the efficiency of the conjugation. lumiprobe.cominterchim.fr

| pH Condition | Effect on Amine | Effect on NHS Ester | Overall Reaction Efficiency |

| Acidic (e.g., pH < 7) | Predominantly protonated (R-NH3+), non-nucleophilic. stackexchange.com | Relatively stable against hydrolysis. thermofisher.com | Low, due to the low concentration of reactive amine. lumiprobe.com |

| Physiological to Slightly Alkaline (pH 7.2-9.0) | Increasing concentration of deprotonated, nucleophilic amine (R-NH2). thermofisher.com | Increased rate of hydrolysis. thermofisher.com | Optimal, as it balances amine reactivity and ester stability. lumiprobe.comatto-tec.com |

| Highly Alkaline (e.g., pH > 9.0) | High concentration of deprotonated amine. atto-tec.com | Very rapid hydrolysis, leading to significant loss of the reactive ester. lumiprobe.com | Decreased, due to the rapid hydrolysis of the NHS ester. interchim.fr |

Solvent Effects:

The choice of solvent also plays a crucial role in the reactivity of the NHS ester. While bioconjugation reactions are typically performed in aqueous buffers to maintain the stability of biomolecules, water can act as a competing nucleophile, leading to hydrolysis of the NHS ester. glenresearch.compapyrusbio.com

For NHS esters with poor aqueous solubility, a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used to first dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.cominterchim.fr These polar aprotic solvents can increase the rate and yield of the reaction. papyrusbio.com DMSO, in particular, has been shown to enhance the rate of aminolysis by destabilizing the hydroxyl group, thereby increasing the nucleophilicity of the amine. papyrusbio.com It is important to use high-quality, anhydrous, and amine-free solvents to prevent degradation of the NHS ester and side reactions. lumiprobe.comatto-tec.com

Chemoselectivity and Bio-Orthogonality in Complex Biological Milieus

A key advantage of using TCO-PEG3-CH2CONH-NHS ester for bioconjugation is the high degree of chemoselectivity and bio-orthogonality exhibited by the TCO-tetrazine ligation.

Specificity of TCO-Tetrazine Ligation in the Presence of Endogenous Functional Groups

The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is exceptionally specific and bio-orthogonal. rsc.orgmdpi.com This means that the TCO and tetrazine moieties react exclusively with each other, even in the complex chemical environment of a living cell or biological sample, without cross-reacting with the vast array of endogenous functional groups present. broadpharm.comrsc.org These endogenous groups include amines, thiols, hydroxyls, and carboxylates, which are abundant in proteins and other biomolecules. glenresearch.combroadpharm.com

The remarkable chemoselectivity of the TCO-tetrazine ligation is a result of the unique electronic properties of the reactants. nih.gov The high reactivity is driven by the ring strain of the trans-cyclooctene (B1233481) and the inverse-electron-demand nature of the Diels-Alder reaction. tcichemicals.comnih.gov This reaction proceeds rapidly without the need for a catalyst, which can often be toxic to biological systems. broadpharm.comnih.gov The reaction is also highly efficient, forming a stable covalent bond with the release of nitrogen gas as the only byproduct. broadpharm.com The pH of the biological medium generally does not significantly hinder the TCO-tetrazine reaction, which can proceed efficiently across a range of biologically relevant pH values, although some studies suggest that a lower pH may accelerate the reaction in certain contexts. broadpharm.comresearchgate.netresearchgate.net

Strategies for Minimizing Off-Target Reactions and Non-Specific Conjugation

While the TCO-tetrazine ligation itself is highly specific, off-target reactions and non-specific conjugation can still occur, primarily during the initial NHS ester coupling step or due to non-specific binding of the entire conjugate.

Minimizing Off-Target Reactions during NHS Ester Coupling:

pH Control: As discussed previously, careful control of the reaction pH is crucial. Maintaining a pH between 8.3 and 8.5 helps to favor the reaction with primary amines while minimizing hydrolysis. lumiprobe.comatto-tec.com

Avoidance of Nucleophilic Buffers: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. lumiprobe.com While the affinity of Tris for activated esters is low, it can still interfere, especially in large-scale labeling. lumiprobe.com Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are generally preferred. thermofisher.comthermofisher.com

Quenching Excess Reagent: After the desired reaction time, any unreacted NHS ester should be quenched to prevent further, potentially non-specific reactions. This can be achieved by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine. thermofisher.com

Minimizing Non-Specific Binding of the Final Conjugate:

Non-specific binding refers to the interaction of the bioconjugate with surfaces or other molecules in the system through non-covalent forces like hydrophobic or electrostatic interactions. nicoyalife.com

| Strategy | Mechanism | Example |

| Adjusting Buffer pH | Alters the charge of the analyte and the surface, potentially reducing electrostatic interactions. nicoyalife.com | Running the experiment at a pH where both the analyte and the surface have similar charges. |

| Using Blocking Additives | Proteins like BSA can coat surfaces and surround the analyte, shielding it from non-specific interactions. nicoyalife.com | Adding Bovine Serum Albumin (BSA) to the buffer. nicoyalife.com |

| Adding Non-ionic Surfactants | Disrupt hydrophobic interactions between the analyte and surfaces. nicoyalife.com | Including low concentrations of Tween 20 in the buffer. nicoyalife.com |

| Increasing Salt Concentration | Higher ionic strength can shield electrostatic interactions between the analyte and the surface. nicoyalife.com | Using a buffer with a higher salt concentration. nicoyalife.com |

| Modifying the Antibody | Removing the Fc region of an antibody can reduce non-specific binding mediated by Fc receptors. mblbio.com | Using F(ab')2 or Fab fragments instead of the full antibody. mblbio.com |

By implementing these strategies, the specificity of the conjugation process can be maximized, leading to more reliable and accurate results in downstream applications.

Methodological Advancements in Bioconjugation Utilizing Tco Peg3 Ch2conh Nhs Ester

Strategies for Site-Specific and Non-Site-Specific Macromolecular Functionalization

The functionalization of macromolecules using TCO-PEG3-CH2CO-NHS ester can be achieved through both non-site-specific and engineered site-specific approaches, enabling the attachment of a wide array of functionalities for various biomedical applications.

Conjugation to Antibodies and Proteins via Lysine (B10760008) Residues

A prevalent and straightforward method for modifying antibodies and other proteins involves the reaction of the NHS ester moiety of the linker with the primary amines of lysine residues. interchim.frcreativebiolabs.net The ε-amino groups of lysine side chains, being nucleophilic and often solvent-accessible on the protein surface, readily react with the NHS ester to form stable amide bonds. creativebiolabs.net This non-site-specific approach typically results in a heterogeneous mixture of conjugates with a varied drug-to-antibody ratio (DAR) and different conjugation sites, as there are usually multiple reactive lysine residues on an antibody's surface. creativebiolabs.net

The reaction is typically performed in a buffer with a pH range of 7 to 9. interchim.fr While effective, a competing reaction is the hydrolysis of the NHS ester in the aqueous environment, which can lower the modification efficiency. escholarship.org The stability of the NHS ester decreases as the pH increases. escholarship.org Despite the heterogeneity, this method has been widely used to attach payloads to monoclonal antibodies for the development of antibody-drug conjugates (ADCs). creativebiolabs.net

| Parameter | Description | Key Considerations |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | Reacts with primary amines (e.g., lysine ε-amino group). |

| Target Residue | Lysine | Abundant on the surface of most antibodies and proteins. |

| Resulting Bond | Amide bond | Stable covalent linkage. |

| Reaction pH | Typically 7-9 | Balances amine reactivity and NHS ester hydrolysis. |

| Outcome | Heterogeneous mixture | Varied drug-to-antibody ratio (DAR) and conjugation sites. |

| Key Advantage | Simplicity and accessibility | Utilizes native amino acids without protein engineering. |

| Key Disadvantage | Heterogeneity | Can impact pharmacokinetics and efficacy. |

Engineered Site-Specific Labeling Approaches

To overcome the limitations of heterogeneous conjugation, engineered site-specific labeling methods have been developed. These strategies aim to introduce a unique reactive handle at a specific location within a protein, allowing for precise control over the conjugation site and stoichiometry. One such approach involves the genetic incorporation of unnatural amino acids (UAAs) containing a bioorthogonal reactive group. americanpharmaceuticalreview.comsemanticscholar.org For instance, a UAA with a tetrazine group can be incorporated into an antibody. americanpharmaceuticalreview.com This allows for a subsequent, highly specific "click" reaction with the TCO group of TCO-PEG3-CH2CO-NHS ester-modified payloads. americanpharmaceuticalreview.com

Another strategy involves enzymatic modification. For example, microbial transglutaminase (MTGase) can selectively catalyze the transamidation of a specific glutamine residue (Q295) on deglycosylated antibodies. nih.govresearchgate.net This allows for the attachment of a linker containing a primary amine, which can then be further functionalized. While these methods offer greater homogeneity and control, they often require more complex protein engineering and purification steps. americanpharmaceuticalreview.comnih.govresearchgate.net

| Approach | Description | Advantages | Challenges |

| Unnatural Amino Acid (UAA) Incorporation | Genetic encoding of a UAA with a bioorthogonal handle (e.g., tetrazine) into the protein sequence. americanpharmaceuticalreview.comsemanticscholar.org | High site-specificity, precise control over DAR. americanpharmaceuticalreview.com | Can be complex, may affect protein expression and function. americanpharmaceuticalreview.com |

| Enzymatic Labeling (e.g., MTGase) | Use of enzymes to attach a linker to a specific amino acid residue on the protein. nih.govresearchgate.net | Site-specific modification of native antibodies (after deglycosylation). nih.govresearchgate.net | Requires specific enzyme recognition sites and additional reaction steps. nih.govresearchgate.net |

| Cysteine-to-Lysine Transfer (CLT) | Utilizes a cysteine residue as an initial ligation point, followed by an acyl transfer to a nearby lysine. ucl.ac.uk | Generates more homogeneous lysine-conjugated products from native antibodies. ucl.ac.uk | Requires a proximal cysteine-lysine pair. |

Derivatization of Peptides, Oligonucleotides, and Small Molecules

The versatility of TCO-PEG3-CH2CO-NHS ester extends beyond large proteins to the modification of peptides, oligonucleotides, and other small molecules containing a primary amine. tcichemicals.comresearchgate.netnih.govgenelink.commedchemexpress.com For oligonucleotides, a primary amine can be introduced at the 5' or 3' end, or internally, during solid-phase synthesis. genelink.com The NHS ester of the linker then reacts with this amine to attach the TCO-PEG3 moiety. genelink.com This enables the subsequent "click" conjugation of the oligonucleotide to other molecules, such as fluorescent dyes or proteins, for applications in diagnostics and as research tools. genelink.com

Similarly, peptides and other small molecule drugs or probes that possess or can be modified to include a primary amine can be readily conjugated with TCO-PEG3-CH2CO-NHS ester. This allows for their incorporation into larger constructs, such as ADCs or targeted imaging agents. researchgate.net

Rational Design of Polyethylene (B3416737) Glycol (PEG) Linkers

Optimizing PEG Length and Architecture for Solubility and Steric Accessibility

The inclusion of a PEG linker significantly enhances the water solubility of the bioconjugate, which is particularly important when dealing with hydrophobic payloads. interchim.frbroadpharm.comamericanpharmaceuticalreview.com The hydrophilic nature of the PEG chain helps to prevent aggregation of the labeled proteins in solution. interchim.fr

Furthermore, the length and flexibility of the PEG spacer can minimize steric hindrance. interchim.frbroadpharm.com This is critical for ensuring that the conjugated molecule and the biomolecule can both maintain their native conformations and functions. For example, a longer PEG chain can provide sufficient distance to prevent a bulky payload from interfering with the antigen-binding site of an antibody. Research has shown that the length of the PEG linker can influence the efficacy of the final conjugate, with different lengths being optimal for different applications. nih.govresearchgate.net While longer PEG chains can be beneficial, some studies suggest they might also lead to increased isomerization of the TCO group in certain environments. lookchem.comresearchgate.net

| PEG Linker Property | Impact on Bioconjugate | Research Findings |

| Hydrophilicity | Increases water solubility, reduces aggregation. interchim.frbroadpharm.com | PEG linkers prevent the hydrophobic TCO group from burying within the antibody structure. nih.govescholarship.org |

| Length and Flexibility | Minimizes steric hindrance, preserves biomolecule function. interchim.frbroadpharm.com | The arm length of a branched linker can affect the efficiency of subsequent enzymatic cleavage. nih.govresearchgate.net |

| Architecture (Linear vs. Branched) | Influences drug-to-antibody ratio (DAR) and overall hydrophobicity. nih.govresearchgate.net | Branched linkers can be used to achieve higher DARs in a site-specific manner. nih.govresearchgate.net |

Enhancing TCO Reactivity and Bioconjugation Efficiency through PEGylation

Studies have revealed that a significant portion of TCO groups conjugated to antibodies via standard amine coupling can become non-reactive. nih.govnih.gov This is not due to isomerization of the TCO but is thought to be caused by hydrophobic interactions between the TCO and the antibody, leading to the "masking" or burying of the TCO within the protein structure. nih.govnih.gov

The introduction of a hydrophilic PEG linker between the TCO and the antibody has been shown to be a highly effective strategy to overcome this issue. nih.govnih.gov The PEG chain helps to keep the TCO moiety exposed to the aqueous environment and accessible for reaction with tetrazine. nih.govescholarship.org Research has demonstrated that incorporating a PEG linker can lead to a significant, more than five-fold enhancement in the functional density of TCOs on an antibody without compromising the antibody's binding affinity. nih.govnih.gov One study found that adding a 4-unit PEG chain increased the percentage of active TCOs from approximately 11% to over 46%. escholarship.orgescholarship.org This improvement in reactivity directly translates to more efficient subsequent bioconjugation with tetrazine-modified probes. nih.gov

Influence of PEG on Conformational Dynamics of Conjugates

Molecular dynamics simulations have shown that PEG spacers generally have a minimal effect on the conformational properties of small, neutral peptides. researchgate.net However, for small, highly charged peptides, the PEG spacer can have a more pronounced effect on their conformational properties. researchgate.net The presence of the PEG chain can alter the solvation of the protein surface, which plays a crucial role in conformational stability. nih.gov For instance, PEGylation can lead to a more compact and less dynamic folded conformation by reducing the solvent-accessible surface area. nih.gov This can result in slower global hydrogen/deuterium exchange within the protein, indicating a reduction in structural dynamics. nih.gov

The length of the PEG chain is a critical factor. Studies have demonstrated that the impact of PEGylation on protein conformational stability is highly dependent on the PEG oligomer length. acs.org While longer PEG chains are often used in therapeutic protein-PEG conjugates, shorter oligomers, even just three to four units long, can have a significant impact on proteolytic stability. acs.org Conversely, larger molecular weight PEGs can wrap around the protein surface through noncovalent interactions, inducing confinement effects that alter the protein's conformational dynamics. acs.org In some cases, very large PEG crowders may even cause a conformational change that leads to increased solvent exposure of certain residues. acs.org

It is important to note that the effects of PEGylation are not universally predictable and can vary depending on the specific protein and the site of conjugation. acs.org While PEGylation can enhance the conformational stability of some proteins, it may decrease it or have no effect on others. acs.org

Assessment of Conjugation Efficiency and Purity in Bioconjugates

Determining the degree of labeling (DoL), or the ratio of the conjugated molecule to the biomolecule, is crucial for ensuring the consistency and efficacy of bioconjugates. aatbio.com Several quantitative methodologies are employed for this purpose.

A common and relatively simple method is UV-Vis spectrophotometry . umich.edu This technique relies on measuring the absorbance of the bioconjugate at two different wavelengths: one corresponding to the maximum absorbance of the biomolecule (often a protein at 280 nm) and the other to the maximum absorbance of the attached molecule (e.g., a dye or chromophore). umich.edugbiosciences.com To accurately calculate the protein concentration, a correction factor is often necessary to account for the absorbance of the labeling agent at 280 nm. aatbio.comgbiosciences.com The DoL can then be calculated using the Beer-Lambert law, incorporating the molar extinction coefficients of both the protein and the label. gbiosciences.com For more accurate results, especially at high degrees of labeling where the microenvironment around the chromophore can be altered, it is recommended to perform spectrophotometric measurements after denaturing the protein-conjugate complex. umich.edu

High-Performance Liquid Chromatography (HPLC) is another powerful technique for both quantifying and purifying bioconjugates. papyrusbio.com Different types of HPLC, such as size-exclusion, ion-exchange, and reversed-phase chromatography, can be used to separate the labeled biomolecule from the unlabeled biomolecule and excess labeling reagent, allowing for quantification of the conjugate. papyrusbio.com

Mass Spectrometry (MS) provides a direct and accurate measurement of the molecular weight of the bioconjugate. papyrusbio.com By comparing the mass of the unconjugated biomolecule to the mass of the conjugate, the number of attached labels can be precisely determined.

Other techniques that can be employed for characterizing bioconjugates include dynamic light scattering (DLS) to determine size and aggregation, and near-field scanning optical microscopy (NSOM) to visualize the molecular structure. papyrusbio.com In some specific applications, such as intracellular bioconjugation, novel assays utilizing systems like the HaloTag have been developed for quantitative analysis via western blotting. nsf.gov

The following table summarizes key quantitative methodologies for determining the Degree of Labeling:

| Methodology | Principle | Key Considerations |

| UV-Vis Spectrophotometry | Measures absorbance at specific wavelengths for the biomolecule and the label. | Requires known molar extinction coefficients; correction for label absorbance at 280 nm is often needed. aatbio.comgbiosciences.com Denaturation can improve accuracy. umich.edu |

| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on size, charge, or hydrophobicity, allowing for quantification of the conjugate peak. | Can also be used for purification. papyrusbio.com Different column types are suited for different bioconjugates. |

| Mass Spectrometry (MS) | Directly measures the mass-to-charge ratio of the molecules, allowing for precise determination of the conjugate's molecular weight. | Provides highly accurate DoL values. papyrusbio.com |

| HaloTag-Based Assays | Involves specific enzymatic labeling for subsequent quantification by methods like Western blot. | Particularly useful for quantifying bioconjugation within cells. nsf.gov |

Following the conjugation reaction, purification is a critical step to remove excess, unreacted labeling reagents and any potential byproducts, ensuring the purity of the final bioconjugate. libretexts.org The choice of purification strategy depends on the properties of the biomolecule and the conjugated label.

Size-Exclusion Chromatography (SEC) , also known as gel filtration, is a widely used technique that separates molecules based on their size. libretexts.org This method is effective for separating the larger bioconjugate from smaller, unreacted labeling reagents. gbiosciences.comlibretexts.org

Dialysis and Tangential Flow Filtration (TFF) are membrane-based techniques that separate molecules based on molecular weight cut-off (MWCO). mdpi.comlonza.com These methods are useful for removing small molecules from the bioconjugate solution. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that can be used for purification. papyrusbio.comgoogle.com Different HPLC modes, such as ion-exchange, hydrophobic interaction, and reversed-phase chromatography, can be employed depending on the specific characteristics of the bioconjugate. papyrusbio.comlonza.com While highly effective, HPLC can sometimes be a bottleneck in the production of bioconjugates. google.com

Affinity Chromatography is a highly specific purification method that utilizes the binding affinity between the biomolecule and a ligand immobilized on a chromatography resin. This is particularly useful when the biomolecule has a known binding partner.

The following table outlines common strategies for the purification and isolation of bioconjugates:

| Purification Strategy | Principle of Separation | Common Applications |

| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. libretexts.org | Removing small, unreacted labeling reagents from larger bioconjugates. gbiosciences.com |

| Dialysis / Tangential Flow Filtration (TFF) | Separation based on a molecular weight cut-off membrane. mdpi.com | Buffer exchange and removal of small molecule impurities. mdpi.comlonza.com |

| High-Performance Liquid Chromatography (HPLC) | Separation based on various physicochemical properties (size, charge, hydrophobicity). papyrusbio.com | High-resolution purification of bioconjugates. lonza.comgoogle.com |

| Affinity Chromatography | Separation based on specific binding interactions. | Purification of bioconjugates where the biomolecule has a known affinity tag or binding partner. |

Applications of Tco Peg3 Ch2conh Nhs Ester in Molecular Imaging and Diagnostics Research

Pretargeting Strategies for Enhanced Imaging Contrast in Preclinical Models

Pretargeting is a multistep strategy designed to improve the contrast and reduce the radiation burden associated with traditional radioimmunotherapy and imaging. nih.govnih.gov This approach first involves the administration of a non-radiolabeled antibody-TCO conjugate, which is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream. acs.org Subsequently, a small, radiolabeled tetrazine molecule is administered, which rapidly reacts with the TCO-modified antibody at the target, while the unbound radiolabel is quickly cleared from the body. nih.govacs.org The inverse electron demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine is exceptionally fast and selective, making it ideal for in vivo applications. nih.govnih.gov

Two-Step Bioorthogonal Pretargeting with TCO-Conjugated Probes

The use of TCO-conjugated probes in a two-step pretargeting approach has been extensively validated in preclinical models for various cancers, including colorectal and triple-negative breast cancer. nih.govnih.gov In this strategy, a monoclonal antibody (mAb) specific to a tumor antigen is first modified with a TCO-linker, such as TCO-PEG3-CH2CONH-NHS ester. escholarship.org This TCO-mAb conjugate is then administered to the subject. researchgate.net After a predetermined interval to allow for tumor localization and blood clearance, a radiolabeled tetrazine probe is injected. nih.govresearchgate.net This probe "clicks" with the TCO-functionalized antibody at the tumor site, leading to a high concentration of the imaging agent at the target. nih.govuantwerpen.be

Research has shown that this method significantly enhances the signal-to-background ratio in imaging. nih.gov For instance, studies using TCO-conjugated antibodies against antigens like TAG-72 and CD44v6 have demonstrated clear tumor visualization with high contrast in SPECT/CT and PET imaging. nih.govnih.gov The success of this strategy hinges on the rapid and efficient in vivo reaction between the TCO and tetrazine moieties. nih.govnih.gov

Optimization of Pharmacokinetic Profiles for Radiolabeled Tetrazines in Pretargeting

A critical aspect of successful pretargeting is the pharmacokinetic profile of the radiolabeled tetrazine probe. nih.govacs.org The ideal probe should clear rapidly from circulation to minimize background signal and non-target radiation exposure. nih.govnih.gov Researchers have focused on modifying the structure of tetrazine radioligands to shift their excretion from the slower gastrointestinal route to the faster renal system. nih.gov

Evaluation of Tumor-to-Background Ratios in Vivo (Preclinical)

A key metric for the efficacy of any imaging agent is the tumor-to-background ratio (TBR). Preclinical studies have consistently demonstrated that TCO-based pretargeting strategies yield impressive TBRs. For example, in a preclinical model of colorectal cancer using a TCO-modified huA33 antibody, the pretargeting approach led to clear delineation of tumor tissue with high image contrast. nih.govacs.org

Similarly, in a study involving triple-negative breast cancer, a pretargeting strategy with a TCO-conjugated hnRNPA2B1 antibody resulted in exceptionally high tumor-to-muscle ratios. nih.gov Specifically, the tumor-to-muscle ratio at 8 hours post-injection reached 559 in mice that had the antibody conjugate circulating for 48 hours. nih.gov Another study using an anti-CD44v6 chimeric mAb (U36) conjugated with TCO showed that while the absolute tumor uptake was lower with pretargeting compared to directly labeled antibodies, comparable tumor-to-background ratios were achieved. nih.gov For instance, the tumor-to-muscle ratio was 23.49 ± 6.22 for the pretargeted approach, similar to the 25.67 ± 6.30 observed with the directly labeled antibody. acs.orgnih.gov These findings highlight the ability of pretargeting to effectively reduce background noise and enhance the visibility of the target tissue. nih.gov

Tumor-to-Background Ratio Comparison in Preclinical Models

| Targeting Strategy | Antibody/Target | Tumor-to-Muscle Ratio | Reference |

|---|---|---|---|

| Pretargeting | hnRNPA2B1 | 559 | nih.gov |

| Pretargeting | Anti-CD44v6 (U36) | 23.49 ± 6.22 | acs.orgnih.gov |

| Direct Labeling | Anti-CD44v6 (U36) | 25.67 ± 6.30 | acs.orgnih.gov |

Fluorescent Labeling and Live-Cell Imaging Studies

Beyond radionuclide-based imaging, TCO-PEG3-CH2CONH-NHS ester and similar linkers are instrumental in fluorescent labeling for live-cell imaging, enabling the study of dynamic biological processes in real-time.

Development of TCO-Linked Fluorophores for Real-Time Biological Tracking

The bioorthogonal reaction between TCO and tetrazine is highly effective for attaching fluorophores to specific biomolecules in living systems. nih.govbiorxiv.org TCO-linked fluorophores can be used in a two-step labeling process where a TCO-modified molecule is first introduced to tag a target, followed by the addition of a tetrazine-functionalized fluorescent dye. biorxiv.org This approach allows for the visualization of a wide range of biological entities, from proteins on the cell surface to bacteria within a live organism. biorxiv.orgresearchgate.net

For instance, researchers have developed TCO-linked probes for labeling the peptidoglycan of bacterial cell walls, enabling non-invasive fluorescence imaging of gut commensal bacteria in live mice. nih.govbiorxiv.org In another application, TCO-functionalized lipid-based probes have been created to image endo-lysosomes in live cells at super-resolution. nih.gov The development of "FAST probes" (Fluorogenic Activating and Staining Technology) utilizes TCO-Tz chemistry for rapid and efficient quenching of fluorescence, allowing for multiple cycles of staining and imaging within a short timeframe. nih.gov

Multiplexed Imaging and Super-Resolution Microscopy with TCO-Based Probes

The versatility of TCO-based bioorthogonal chemistry has been harnessed for advanced imaging techniques like multiplexed imaging and super-resolution microscopy. biorxiv.orgucl.ac.uk Multiplexed imaging allows for the simultaneous visualization of multiple targets within the same sample, providing a more comprehensive understanding of complex biological systems. biorxiv.org One approach involves using clickable and cleavable fluorophores, where TCO moieties are first conjugated to target proteins, followed by the coupling of a cleavable fluorescent tetrazine. biorxiv.org This allows for iterative cycles of staining, imaging, and signal removal, enabling the quantification of numerous proteins in a single specimen. biorxiv.org

In the realm of super-resolution microscopy, which bypasses the diffraction limit of light, TCO-based probes have been crucial. nih.govucl.ac.uk Techniques like dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) microscopy benefit from the specific and efficient labeling provided by TCO-tetrazine chemistry. nih.govbiorxiv.org For example, lipid-based TCO probes that react with silicon-rhodamine dyes in situ have enabled the acquisition of super-resolution videos of endosome dynamics in live cells for extended periods. nih.gov This has provided unprecedented insights into organelle motility and interactions that are not observable with conventional microscopy. nih.gov Furthermore, the combination of TCO-based labeling with techniques like Exchange-PAINT allows for spectrally-unlimited multiplexed super-resolution imaging. rsc.org

Innovation in Diagnostic Assay Development

The unique chemical architecture of TCO-PEG3-CH2CONH-NHS ester has positioned it as a significant tool in the evolution of diagnostic assays. Its utility is grounded in its bifunctional nature: the N-hydroxysuccinimide (NHS) ester readily forms stable amide bonds with primary amines on targeting molecules like antibodies, while the trans-cyclooctene (B1233481) (TCO) group engages in exceptionally rapid and specific bioorthogonal "click chemistry" with tetrazine partners. broadpharm.com This dual functionality allows for a modular and highly efficient two-step labeling strategy, which is a cornerstone of modern assay design.

Creation of High-Sensitivity Assays for Biomarker Detection

The development of high-sensitivity assays is critical for detecting biomarkers present at minute concentrations, a common scenario in the early stages of disease. The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, is a key enabler of this sensitivity. broadpharm.com The reaction's speed, with second-order rate constants often exceeding 1,000 M⁻¹s⁻¹, allows for efficient labeling even at very low concentrations of target molecules.

| Reaction Type | Typical Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required |

| IEDDA (TCO + Tetrazine) | 1,000 - 3,000 | No |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.5 - 3 | No |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 0.1 - 1 | Yes |

| This table presents a comparison of reaction kinetics for common bioorthogonal reactions, highlighting the superior speed of the TCO-tetrazine ligation used in high-sensitivity assays. |

Application in Early Disease Detection and Molecular Diagnostics (Preclinical)

In preclinical research, TCO-PEG3-CH2CONH-NHS ester is instrumental in developing novel diagnostic strategies for early disease detection. Its ability to facilitate highly specific cell labeling and imaging allows researchers to track and quantify disease-related biomarkers in cellular and animal models. broadpharm.com For instance, this linker can be used to attach TCO groups to antibodies that target cell-surface proteins indicative of a specific disease state. uga.edu

Subsequent administration of a tetrazine-modified imaging agent (e.g., a near-infrared fluorophore) enables visualization of the targeted cells. This methodology has been explored for labeling specific cell surface glycoconjugates, providing a powerful tool to profile the cell surface glycoproteome with high sensitivity, which can change significantly during the onset of pathological conditions. uga.edu These preclinical studies are vital for identifying and validating new biomarkers and for establishing the feasibility of new molecular diagnostic techniques before they can be considered for clinical translation.

Advancements in Radiopharmaceutical Design for Research Purposes

The field of radiopharmaceutical chemistry has been significantly advanced by the advent of bioorthogonal chemistry, with the TCO-tetrazine reaction being a particularly impactful development. TCO-PEG3-CH2CONH-NHS ester serves as a critical heterobifunctional linker in this context, bridging a targeting biomolecule with a radioisotope for applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). creative-biolabs.comcore.ac.uk

Integration into PET and SPECT Radiotracer Synthesis Methodologies

The synthesis of radiotracers, particularly for PET, often involves radioisotopes with short half-lives (e.g., Fluorine-18, t½ ≈ 110 min; Gallium-68, t½ ≈ 68 min). This necessitates extremely fast, efficient, and high-yielding radiolabeling reactions that can be performed under mild, biologically compatible conditions.

The TCO-PEG3-CH2CONH-NHS ester is central to a "pre-targeting" strategy that meets these demands. In this approach:

A targeting vector, such as a monoclonal antibody or peptide, is conjugated with the TCO-PEG3 linker via its NHS ester group. This conjugate is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from non-target tissues.

In a separate step, a small, rapidly clearing radioligand consisting of a tetrazine moiety labeled with a PET or SPECT isotope is administered.

The radiolabeled tetrazine rapidly finds and "clicks" with the TCO-functionalized targeting vector already localized at the target site, creating a stable, covalently labeled radiopharmaceutical in vivo.

This method circumvents the problem of slow pharmacokinetics associated with large targeting molecules like antibodies, allowing for the use of short-lived isotopes to achieve high-contrast images. core.ac.uk The PEG3 spacer in the linker enhances the solubility and bioavailability of the conjugate. broadpharm.com

| Isotope | Imaging Modality | Common Targeting Vectors | Application Area (Research) |

| Fluorine-18 (¹⁸F) | PET | Peptides, Antibodies, Small molecules | Oncology, Neurology |

| Gallium-68 (⁶⁸Ga) | PET | Peptides (e.g., DOTA-conjugates) | Oncology (e.g., neuroendocrine tumors) |

| Technetium-99m (⁹⁹ᵐTc) | SPECT | Antibodies, Peptides | Cardiology, Oncology |

| Copper-64 (⁶⁴Cu) | PET | Antibodies | Oncology, Immunology |

| This table outlines common isotopes and targeting molecules used in research settings where TCO-linker methodologies are applied for PET and SPECT tracer development. core.ac.uk |

Design of Cleavable Linkers for Modulating Biodistribution

Though TCO-PEG3-CH2CONH-NHS ester itself is a stable linker, its fundamental design can be modified to include cleavable moieties. Examples of cleavable bonds that can be incorporated into such linker systems for research include:

Disulfide Bonds (-S-S-): These are stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells than outside. A linker such as TCO-SS-PEG-NHS would allow for intracellular release of a payload. broadpharm.com

Ester Bonds: Certain ester linkages can be designed to be susceptible to hydrolysis by specific enzymes (esterases) that may be enriched in particular tissues or cellular compartments. jenkemusa.com

Peptide Sequences: Linkers containing specific peptide sequences can be designed for cleavage by proteases that are overexpressed in a target microenvironment, such as the matrix metalloproteinases (MMPs) found in many tumors.

By incorporating these cleavable elements, researchers can design "smart" radiotracers that alter their properties in response to a specific biological environment, providing a more refined tool for imaging and understanding disease processes. jenkemusa.com

Role of Tco Peg3 Ch2conh Nhs Ester in Functional Materials and Polymer Science

Surface Functionalization and Immobilization Strategies

The unique architecture of TCO-PEG3-CH2CONH-NHS Ester makes it an invaluable tool for modifying and functionalizing surfaces, enabling the creation of materials with tailored biological and chemical properties. This is achieved through a two-step process: first, the NHS ester is used to covalently attach the linker to a molecule of interest, and second, the exposed TCO group is used to immobilize this complex onto a tetrazine-activated surface.

Bioorthogonal Modification of Material Surfaces with Bioactive Molecules

The functionalization of material surfaces with bioactive molecules is critical for developing advanced technologies in biotechnology and medicine. broadpharm.com TCO-PEG-NHS esters are instrumental in this area, allowing for the stable and oriented immobilization of delicate biomolecules under physiological conditions. broadpharm.com This bioorthogonal approach ensures that the biological activity of the molecule is preserved post-immobilization.

Researchers have successfully employed this strategy to graft a variety of bioactive molecules onto different material surfaces. For instance, TCO-functionalized enzymes, cyclic peptides, and antibiotics have been attached to tetrazine-coated surfaces. broadpharm.com In one such study, the cyclic peptide c(RGDfK), known to promote cell adhesion, was first reacted with a TCO-PEG-NHS ester and then ligated to a tetrazine-functionalized surface, resulting in improved fibroblast cell morphology and cytoskeletal organization. broadpharm.com This method avoids the use of metal catalysts and proceeds efficiently under biocompatible conditions. broadpharm.com

Table 1: Examples of Bioactive Molecules Immobilized Using TCO-PEG-NHS Ester Strategy

| Bioactive Molecule | Linker Used | Surface Type | Outcome/Application |

|---|---|---|---|

| c(RGDfK) (Cyclic Peptide) | TCO-PEG8-NHS Ester | Tetrazine-coated material (NanoECM) | Improved fibroblast adhesion and cytoskeletal organization. broadpharm.com |

| Vancomycin (Antibiotic) | TCO-PEG8-Amine* | Tetrazine-coated material | Inhibition of planktonic S. aureus growth. broadpharm.com |

| Alkaline Phosphatase (Enzyme) | TCO-PEG-NHS Ester* | Tetrazine-coated material | Maintained biocatalytic activity on the surface. broadpharm.com |

| Glucose Oxidase (Enzyme) | TCO-PEG-NHS Ester* | Tetrazine-coated material | Maintained biocatalytic activity for colorimetric assays. broadpharm.com |

| Horseradish Peroxidase (Enzyme) | TCO-PEG-NHS Ester* | Tetrazine-coated material | Maintained biocatalytic activity for colorimetric assays. broadpharm.com |

Note: While the specific PEG length may vary (e.g., PEG8), the fundamental chemical strategy involving the TCO and NHS ester functionalities remains the same. The table demonstrates the versatility of the approach.

Covalent Grafting onto Biosensor Platforms and Microfluidic Devices

The precision offered by TCO-PEG3-CH2CONH-NHS Ester is particularly advantageous in the fabrication of biosensors and microfluidic devices, where the controlled immobilization of capture probes (like antibodies) is essential for sensitivity and specificity. The NHS ester group allows for the covalent attachment of the linker to primary amines found in the lysine (B10760008) residues of antibodies and other proteins. biocompare.com The TCO group then enables the resulting TCO-labeled protein to be clicked onto a tetrazine-functionalized sensor surface or microchannel.

This strategy has been shown to improve the sensitivity of ELISA techniques through the covalent and oriented immobilization of antibodies. axispharm.com Furthermore, TCO-PEG-NHS esters have been used to derivatize single-domain antibody fragments for PET imaging applications, with related tetrazine chemistry being applied for analyte determination in paper-based microfluidic devices. nih.gov The use of these linkers in microfluidic flow reactors for the synthesis of PET tracers further highlights their utility in creating sophisticated diagnostic tools. acs.org

Engineering Functionalized Nanoparticles (e.g., Gold Nanoparticles) and Nanomaterials

TCO-PEG3-CH2CONH-NHS Ester is pivotal in the surface engineering of nanoparticles, transforming them into highly specific tools for diagnostics and therapeutics (theranostics). The NHS ester functionality facilitates the conjugation of amine-containing ligands, such as proteins and peptides, directly onto the nanoparticle surface if it is pre-activated with the linker, or it can be used to modify the ligand first, which is then attached to a tetrazine-coated nanoparticle.

This approach has been widely used with various nanomaterials:

Gold Nanoparticles (AuNPs): Kits for the one-step conjugation of amine-containing ligands to NHS-ester functionalized gold nanoparticles are commercially available. The process involves reconstituting lyophilized NHS-activated AuNPs with the protein of interest, leading to rapid covalent attachment.

PLGA/Lipid Hybrid Nanoparticles: TCO-NHS esters have been used to conjugate multiple proteins onto the surface of these hybrid nanoparticles, creating multifunctional platforms.

Nanodiamonds: Biopolymeric coatings can be applied to nanodiamonds to enhance their stability, followed by functionalization using linker chemistry for applications in bioimaging and photothermal therapy. mpg.de

Table 2: Functionalization of Nanomaterials Using TCO-PEG-NHS Ester Chemistry

| Nanomaterial Type | Functionalization Strategy | Ligand Attached | Application |

|---|---|---|---|

| Gold Nanoparticles | NHS-ester functionalized surface reacts with amine on ligand. | Proteins, Peptides | Immunoassays, Lateral Flow, Immunoblotting |

| PLGA/Lipid Hybrid NPs | TCO-NHS ester used to modify proteins for attachment. | Multiple distinct proteins | Multifunctional drug delivery, Theranostics |

Polymer Chemistry and Functional Polymer Synthesis

In polymer science, TCO-PEG3-CH2CONH-NHS Ester and its analogs provide a versatile platform for synthesizing complex polymer architectures and introducing advanced functionality for biomedical applications.

TCO-PEG3-CH2CONH-NHS Ester as a Monomer or Crosslinker in Polymer Architectures

The dual reactivity of TCO-PEG-NHS esters allows them to be incorporated into polymer structures in several ways. They can be used in post-polymerization modification, where a pre-formed polymer containing reactive side chains is functionalized. For example, polymers with pendant amine groups can be modified with TCO-PEG-NHS ester to decorate the polymer backbone with TCO groups, making it ready for subsequent tetrazine ligation. mdpi.com

More advanced architectures can be created by using specialized TCO-PEG-NHS ester derivatives:

Crosslinking: A branched reagent such as N-(TCO)-N-bis(PEG4-NHS ester), which contains one TCO group and two NHS esters, can be used to crosslink multiple polymer chains that have amine groups, or to link two amine-containing molecules to a single TCO point. broadpharm.com Conversely, a polymer functionalized with TCO groups can be crosslinked using a bis-tetrazine-PEG linker. scispace.com

Copolymer Synthesis: These linkers are used to create functional copolymers. For instance, a TCO-PEG-NHS ester can be used to attach a targeting ligand to a polymer backbone, creating a pre-targeted theranostic copolymer designed for applications like ovarian cancer therapy. broadpharm.com

Synthesis of Biocompatible and Smart Polymeric Systems

The creation of biocompatible and "smart" (stimuli-responsive) polymers is a major goal of modern biomaterials science. The inclusion of the PEG spacer in the TCO-PEG3-CH2CONH-NHS Ester linker is crucial for biocompatibility, as PEG is well-known for its ability to increase hydrophilicity and reduce non-specific protein adsorption (the "stealth" effect). researchgate.net

This linker facilitates the synthesis of advanced polymeric systems:

Biocompatible Polymers: It is used in the synthesis of glycopolymers and other biocompatible structures through post-polymerization modification of polymers bearing activated esters. mdpi.com It is also a key component in building antibody-drug conjugates (ADCs) and biocompatible hyperbranched polymers for drug delivery.

Smart Polymers: Post-polymerization modification techniques, which can utilize NHS esters, allow for the introduction of stimuli-responsive properties into polymers. researchgate.net This can create systems that release a therapeutic agent in response to specific environmental triggers like pH or temperature, a hallmark of smart polymeric systems. The precise conjugation afforded by the TCO-tetrazine reaction ensures that this responsiveness is not compromised.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| TCO-PEG3-CH2CONH-NHS Ester | TCO-PEG3-NHS Ester |

| trans-cyclooctene (B1233481) | TCO |

| N-Hydroxysuccinimide | NHS |

| Polyethylene (B3416737) Glycol | PEG |

| cyclo[Arg-Gly-Asp-D-Phe-Lys] | c(RGDfK) |

| Vancomycin | - |

| Alkaline Phosphatase | ALP |

| Glucose Oxidase | GOx |

| Horseradish Peroxidase | HRP |

| Poly(lactic-co-glycolic acid) | PLGA |

| N-(TCO)-N-bis(PEG4-NHS ester) | - |

Fabrication of Hydrogels and Tissue Engineering Scaffolds